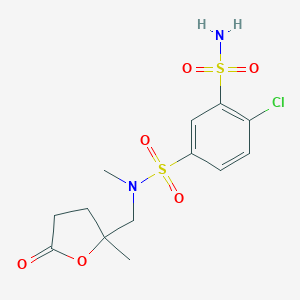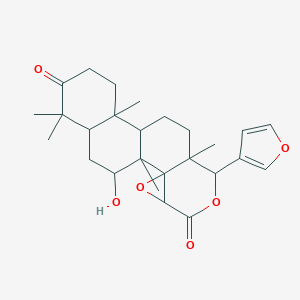
Deacetyldihydrogedunin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deacetyldihydrogedunin is a natural product that has been isolated from the bark of the Garcinia yunnanensis tree. This compound has been shown to possess various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.
Mechanism of Action
Deacetyldihydrogedunin exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Deacetyldihydrogedunin also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Deacetyldihydrogedunin has been shown to possess various biochemical and physiological effects. It has been demonstrated to possess potent antioxidant activity, which protects cells from oxidative damage. It also possesses anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, deacetyldihydrogedunin has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Advantages and Limitations for Lab Experiments
Deacetyldihydrogedunin has several advantages for lab experiments. It is a natural product that can be easily extracted from the bark of the Garcinia yunnanensis tree. It also possesses a wide range of pharmacological properties, making it a versatile compound for research. However, the synthesis method of deacetyldihydrogedunin is complex and requires expertise in organic chemistry.
Future Directions
Deacetyldihydrogedunin has several potential future directions for research. It can be further studied for its potential therapeutic applications in neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, it can be studied for its potential use as an anticancer agent. Further research can also be conducted to optimize the synthesis method of deacetyldihydrogedunin, making it more accessible for research.
Synthesis Methods
Deacetyldihydrogedunin can be synthesized using a multi-step process, which involves the extraction of the compound from the bark of Garcinia yunnanensis tree followed by purification and chemical modification. The synthesis method of deacetyldihydrogedunin is complex and requires expertise in organic chemistry.
Scientific Research Applications
Deacetyldihydrogedunin has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have also demonstrated its potential to treat neurological disorders, including Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
10314-91-7 |
|---|---|
Product Name |
Deacetyldihydrogedunin |
Molecular Formula |
C26H34O6 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
7-(furan-3-yl)-19-hydroxy-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecane-5,15-dione |
InChI |
InChI=1S/C26H34O6/c1-22(2)16-12-18(28)25(5)15(23(16,3)9-7-17(22)27)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)32-20/h8,11,13,15-16,18-20,28H,6-7,9-10,12H2,1-5H3 |
InChI Key |
WDUBDMHNLXNHDG-UHFFFAOYSA-N |
SMILES |
CC1(C2CC(C3(C(C2(CCC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)O)C |
Canonical SMILES |
CC1(C2CC(C3(C(C2(CCC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)O)C |
Other CAS RN |
10314-91-7 |
synonyms |
(13α,17aα)-14β,15β:21,23-Diepoxy-7α-hydroxy-4,4,8-trimethyl-17-oxa-D-homo-24-nor-5α-chola-20,22-diene-3,16-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



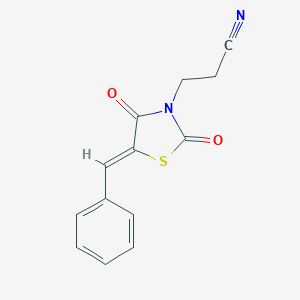
![3-[2-(4-Aminophenyl)-2-oxoethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B227478.png)
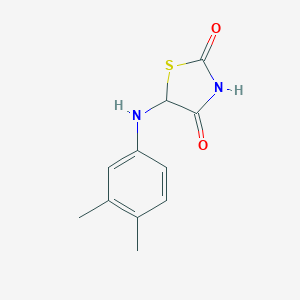
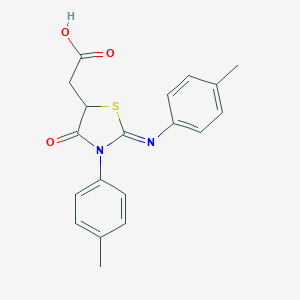
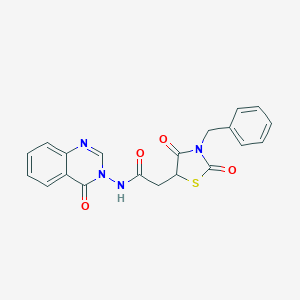
![2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227489.png)
![3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)
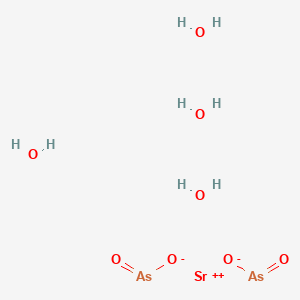
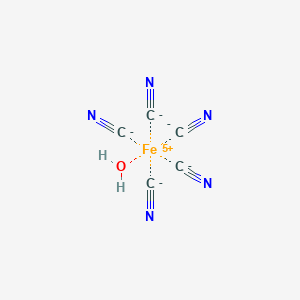
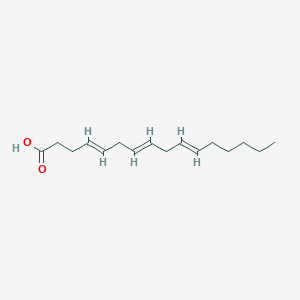
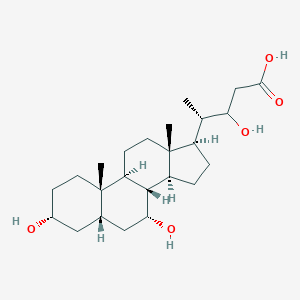
![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)
![N-[2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide](/img/structure/B227571.png)
